molecular formula C13H21ClN2O B3272650 2-Hexyloxy-benzamidine; hydrochloride CAS No. 57075-85-1

2-Hexyloxy-benzamidine; hydrochloride

Cat. No.: B3272650
CAS No.: 57075-85-1
M. Wt: 256.77 g/mol
InChI Key: MYRXTYLNQUNYQR-UHFFFAOYSA-N
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Description

2-Hexyloxy-benzamidine; hydrochloride, also known as hexylbenzamidine hydrochloride, is a synthetic compound with the molecular formula C13H21ClN2O and a molecular weight of 256.77 g/mol. This compound is used in various research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Hexyloxy-benzamidine; hydrochloride, also known as hexylbenzamidine hydrochloride, is trypsin . Trypsin is a serine protease that plays a crucial role in protein digestion and other physiological processes .

Mode of Action

This compound interacts with trypsin by binding to its active site, thereby inhibiting its proteolytic activity . This interaction results in the modulation of trypsin’s function, leading to changes in the physiological processes it is involved in .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of trypsin’s proteolytic activity . This can lead to changes in protein digestion and other trypsin-mediated physiological processes .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, benzamidinium compounds, which include this compound, have been shown to hydrolyse at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs (e.g. t1/2 = 6 days at pH 11 and 15 hours at pH 13) .

Preparation Methods

The synthesis of 2-Hexyloxy-benzamidine; hydrochloride typically involves the reaction of benzonitrile with hexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

2-Hexyloxy-benzamidine; hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzamidine and hexanol.

Scientific Research Applications

2-Hexyloxy-benzamidine; hydrochloride is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Hexyloxy-benzamidine; hydrochloride can be compared with other benzamidine derivatives, such as:

    Benzamidine hydrochloride: A simpler derivative used as a protease inhibitor.

    4-Hydroxybenzamidine hydrochloride: Another derivative with hydroxyl substitution, used in similar biochemical applications.

    N-Phenylbenzamidine hydrochloride: A derivative with a phenyl group, used in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-hexoxybenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15;/h5-6,8-9H,2-4,7,10H2,1H3,(H3,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRXTYLNQUNYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57075-85-1
Record name Benzenecarboximidamide, 2-(hexyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57075-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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